Edotreotide yttrium Y-90

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

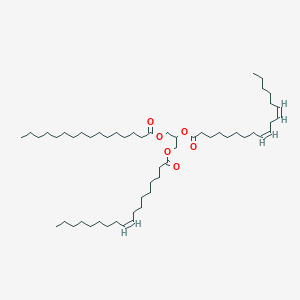

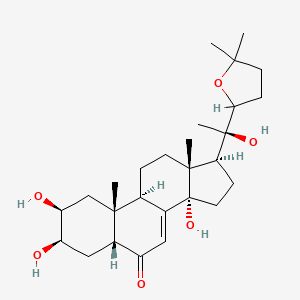

Edotreotide yttrium Y-90 is a radiopharmaceutical compound used primarily in the treatment and diagnosis of certain types of cancer. It is a conjugate of the somatostatin analog edotreotide and the radioactive isotope yttrium-90. This compound is particularly effective in targeting and treating neuroendocrine tumors due to its ability to bind to somatostatin receptors, which are often overexpressed in these types of tumors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of edotreotide yttrium Y-90 involves the conjugation of edotreotide with the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), followed by radiolabeling with yttrium-90. The process typically includes the following steps:

Conjugation: Edotreotide is conjugated with DOTA under mild conditions to form the DOTA-edotreotide complex.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and radiolabeling processes under stringent quality control measures to ensure the safety and efficacy of the final product. The production process is carried out in specialized facilities equipped with the necessary infrastructure to handle radioactive materials .

Análisis De Reacciones Químicas

Types of Reactions: Edotreotide yttrium Y-90 primarily undergoes complexation reactions during its synthesis. The key reactions include:

Chelation: The formation of a stable complex between the DOTA-edotreotide and yttrium-90.

Substitution: The replacement of non-radioactive yttrium with radioactive yttrium-90 in the DOTA-edotreotide complex.

Common Reagents and Conditions:

Chelating Agent: DOTA

Buffer Solutions: Used to maintain optimal pH during radiolabeling

Temperature: Controlled to ensure high radiochemical purity

Major Products Formed: The major product formed is the radiolabeled compound this compound, which is used for therapeutic and diagnostic purposes .

Aplicaciones Científicas De Investigación

Edotreotide yttrium Y-90 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying radiolabeling techniques and the stability of radiopharmaceuticals.

Biology: Employed in research on receptor-mediated endocytosis and the behavior of radiolabeled peptides in biological systems.

Medicine: Widely used in peptide receptor radionuclide therapy (PRRT) for the treatment of neuroendocrine tumors.

Mecanismo De Acción

Edotreotide yttrium Y-90 exerts its effects through the following mechanism:

Binding to Somatostatin Receptors: The edotreotide component of the compound binds to somatostatin receptors, which are overexpressed in neuroendocrine tumors.

Internalization: Upon binding, the receptor-ligand complex is internalized into the tumor cells.

Radiation-Induced Cell Death: The yttrium-90 component emits beta particles, which cause DNA damage and induce cell death in the tumor cells.

Similar Compounds:

Lutetium-177 Labeled Edotreotide (Lutetium-177 DOTA-TOC): Another radiopharmaceutical used in PRRT, with a similar mechanism of action but different radiation properties.

Indium-111 Labeled Edotreotide (Indium-111 DOTA-TOC): Used primarily for diagnostic imaging rather than therapy.

Uniqueness of this compound:

Higher Energy Beta Emission: Yttrium-90 emits higher energy beta particles compared to lutetium-177, making it more effective for treating larger tumors.

Shorter Half-Life: The shorter half-life of yttrium-90 allows for more rapid clearance from the body, reducing radiation exposure to healthy tissues.

Propiedades

Número CAS |

322407-70-5 |

|---|---|

Fórmula molecular |

C65H89N14O18S2Y |

Peso molecular |

1508.5 g/mol |

Nombre IUPAC |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |

InChI |

InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1 |

Clave InChI |

DUSFGVAHRFYHFD-CEKOMBBOSA-K |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[90Y+3] |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |

Sinónimos |

((90)yttrium-DOTA)-TOC (90Y-DOTA(0),Tyr(3))octreotide (90Y-DTPA(0), Tyr(3))octreotide 90Y-DOTA-3-Tyr-octreotide 90Y-DOTATOC 90Y-octreotide, DOTA-Tyr(3)- 90Y-octreotide, DTPA(0)-Tyr(3)- 90Y-octreotide, DTPA(0)-tyrosyl(3)- 90Y-octroetide, DOTA-tyrosyl(3)- DOTATOC-90Y OctreoTher Y(III)-DOTATOC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1257288.png)

![(1R,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5S,6S)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1257292.png)

![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1257297.png)

![[(4S,6S,7S,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1257304.png)